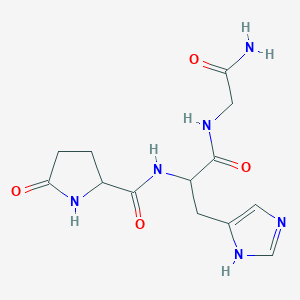

H-DL-Pyr-DL-His-Gly-NH2

Description

H-DL-Pyr-DL-His-Gly-NH2 is a synthetic peptide featuring a pyrrolidine (Pyr) residue, a histidine (His) residue, and a glycine (Gly) amide terminus. The "DL" notation indicates racemic configurations at the chiral centers of Pyr and His, distinguishing it from enantiopure analogs. The absence of direct data in the evidence necessitates extrapolation from structurally related compounds for comparative analysis.

Properties

Molecular Formula |

C13H18N6O4 |

|---|---|

Molecular Weight |

322.32 g/mol |

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H18N6O4/c14-10(20)5-16-12(22)9(3-7-4-15-6-17-7)19-13(23)8-1-2-11(21)18-8/h4,6,8-9H,1-3,5H2,(H2,14,20)(H,15,17)(H,16,22)(H,18,21)(H,19,23) |

InChI Key |

UYOSWIKLLFALHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Pyr-DL-His-Gly-NH2 involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino and carboxyl groups to prevent unwanted reactions. The amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of peptides like H-DL-Pyr-DL-His-Gly-NH2 often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final peptide is cleaved from the resin and purified.

Chemical Reactions Analysis

Types of Reactions: H-DL-Pyr-DL-His-Gly-NH2 can undergo various chemical reactions, including amidation, esterification, and acylation. Amidation involves the conversion of the carboxyl group at the C-terminus to an amide, which can enhance the peptide’s stability and biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of H-DL-Pyr-DL-His-Gly-NH2 include DCC for peptide bond formation, polyethylene glycol (PEG) for esterification, and various protecting groups for amino and carboxyl groups .

Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability, solubility, and biological activity. For example, amidation of the C-terminus can result in a more stable peptide with reduced immunogenicity.

Scientific Research Applications

H-DL-Pyr-DL-His-Gly-NH2 has a wide range of applications in scientific research. It is used in the study of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and metal-chelating peptides (MCPs). These peptides are valuable in developing new antibiotics, drug delivery systems, and metal detoxification agents . Additionally, H-DL-Pyr-DL-His-Gly-NH2 is used in the study of growth hormone-releasing peptides (GHRPs), which have significant implications in endocrinology and metabolic research .

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-His-Gly-NH2 involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial peptide, it can disrupt bacterial cell membranes, leading to cell lysis and death . As a growth hormone-releasing peptide, it can stimulate the release of growth hormone by binding to specific receptors in the pituitary gland .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (CAS: 51776-33-1), a heptapeptide with distinct residues and applications . Below, we compare key attributes of these peptides, emphasizing physicochemical properties, structural complexity, and functional implications.

Table 1: Physicochemical and Structural Comparison

Key Observations:

Structural Complexity: H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 is a longer peptide (7 residues vs. 3 in H-DL-Pyr-DL-His-Gly-NH2), incorporating charged (Arg) and aromatic (Tyr) residues. This likely enhances its solubility and interaction with biological targets compared to the simpler, racemic H-DL-Pyr-DL-His-Gly-NH2.

Physicochemical Stability :

- The storage requirement of -20°C for H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 suggests sensitivity to thermal degradation, a common trait in peptides with labile residues (e.g., Arg, Tyr) . H-DL-Pyr-DL-His-Gly-NH2, with fewer residues, might exhibit greater stability under similar conditions, though empirical data are lacking.

In contrast, H-DL-Pyr-DL-His-Gly-NH2’s Pyrrolidine (a cyclic secondary amine) could mimic proline-like conformational constraints but with altered hydrogen-bonding capacity.

Biological Activity

H-DL-Pyr-DL-His-Gly-NH2 is a synthetic peptide that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

H-DL-Pyr-DL-His-Gly-NH2 consists of three amino acids: Pyr (Pyrrolidine), His (Histidine), and Gly (Glycine). The presence of these amino acids contributes to its biological activity, particularly in antimicrobial and cellular signaling processes.

The biological activity of H-DL-Pyr-DL-His-Gly-NH2 is primarily attributed to its interaction with specific molecular targets and pathways:

- Antimicrobial Activity : As an antimicrobial peptide, H-DL-Pyr-DL-His-Gly-NH2 disrupts bacterial cell membranes, leading to cell lysis. This mechanism is crucial for its effectiveness against various pathogens.

- Cell Signaling : The peptide may modulate intracellular signaling pathways by binding to surface receptors, which can activate or inhibit downstream effects such as enzyme activity and gene expression.

Pharmacological Applications

H-DL-Pyr-DL-His-Gly-NH2 has been studied for several pharmacological applications:

- Antimicrobial Peptides (AMPs) : Research indicates that this compound can be utilized in developing new antibiotics due to its ability to target bacterial membranes effectively.

- Cell-Penetrating Peptides (CPPs) : Its structure allows it to facilitate the delivery of therapeutic agents across cell membranes, enhancing drug delivery systems.

- Metal-Chelating Peptides (MCPs) : H-DL-Pyr-DL-His-Gly-NH2 can also chelate metal ions, which may have applications in detoxification therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of H-DL-Pyr-DL-His-Gly-NH2. Below are key findings from selected research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.